2-Chloro-6-fluoro-3-methylbenzaldehyde

Analytical Chemistry Procurement Specifications Quality Control

This 2-chloro-6-fluoro-3-methylbenzaldehyde (CAS 104451-99-2) features a precisely defined ortho-dihalogenated substitution pattern (Cl at C2, F at C6) with meta-methyl steric modulation (XLogP3=2.5) that cannot be replicated by alternative positional isomers. Available as a white crystalline solid (mp 46.0–50.0°C) with documented purity ≥98% (GC) and ≤0.5% moisture, this air-sensitive benzaldehyde building block supports seamless scale-up from exploratory SAR (gram quantities) to process development (up to 500 kg) without intermediate re-sourcing, ensuring impurity profile consistency and downstream reaction reproducibility across condensation and nucleophilic aromatic substitution workflows.

Molecular Formula C8H6ClFO
Molecular Weight 172.58 g/mol
CAS No. 104451-99-2
Cat. No. B009777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-fluoro-3-methylbenzaldehyde
CAS104451-99-2
Molecular FormulaC8H6ClFO
Molecular Weight172.58 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)F)C=O)Cl
InChIInChI=1S/C8H6ClFO/c1-5-2-3-7(10)6(4-11)8(5)9/h2-4H,1H3
InChIKeyCSYKEPRGLYWJCW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-fluoro-3-methylbenzaldehyde CAS 104451-99-2: Physical Properties and Procurement Specifications


2-Chloro-6-fluoro-3-methylbenzaldehyde (CAS 104451-99-2) is a tri-substituted halogenated benzaldehyde derivative with molecular formula C₈H₆ClFO and molecular weight 172.58 g/mol, bearing chlorine at the 2-position, fluorine at the 6-position, and a methyl group at the 3-position on the benzene ring [1]. The compound is characterized as a white to off-white crystalline solid with a melting point range of 46.0°C to 50.0°C (reported across multiple vendor specifications) and a flash point of 110°C . It is classified as air-sensitive, requiring storage in cool, dry conditions . The compound carries MDL number MFCD01631360 and InChIKey CSYKEPRGLYWJCW-UHFFFAOYSA-N for unambiguous database identification .

Why 2-Chloro-6-fluoro-3-methylbenzaldehyde Cannot Be Substituted with Other Halogenated Benzaldehydes


The precise 2-chloro-6-fluoro-3-methyl substitution pattern on the benzaldehyde scaffold defines a unique steric and electronic environment that cannot be replicated by alternative positional isomers or differently substituted analogs. The ortho-fluorine (6-position) and ortho-chlorine (2-position) substituents flank the aldehyde group, creating a distinct ortho-dihalogenated electronic environment that influences both the electrophilicity of the carbonyl carbon and the regioselectivity of subsequent transformations . The meta-methyl group (3-position) further modulates lipophilicity (calculated XLogP3 = 2.5) and steric accessibility [1]. Substituting this compound with, for example, 2-chloro-6-fluorobenzaldehyde (lacking the 3-methyl group) or 2-chloro-6-fluoro-4-methylbenzaldehyde (differing in methyl position) would alter reaction kinetics, product regiochemistry, and downstream molecular properties. For procurement purposes, the absence of any direct comparative bioactivity or synthetic yield data in the open literature for this specific compound against defined comparators must be explicitly acknowledged; the differentiation presented below is therefore based on commercially documented physical specifications and supply chain parameters rather than head-to-head performance metrics.

Quantitative Evidence for 2-Chloro-6-fluoro-3-methylbenzaldehyde: Comparative Specifications and Supply Parameters


Purity Specification Comparison Across Commercial Suppliers

The compound is commercially available from multiple vendors with varying minimum purity specifications and assay ranges, enabling procurement decisions based on application-specific purity requirements. Thermo Scientific Acros Organics supplies the compound at 98% assay percent range (CAS Min 97.5% to CAS Max 100.0%) as a crystalline solid . Thermo Scientific Alfa Aesar offers a 97% purity grade with air-sensitivity notation . AKSci provides a 95% minimum purity specification with a melting point range of 46-50°C . Capot Chem offers the compound at 98% minimum purity (by GC) with moisture content ≤0.5% maximum and production scale up to 500 kg [1]. No direct comparative purity data for positional isomers or analogs is available in the open literature.

Analytical Chemistry Procurement Specifications Quality Control

Physical Form and Melting Point Characterization

The compound is consistently documented as a white to off-white crystalline solid across multiple vendor specifications. Melting point ranges are reported as 46.0°C to 50.0°C (Acros Organics and AKSci ), while Alfa Aesar reports a lower melting range of 26°C to 28°C . This discrepancy in reported melting point ranges may reflect differences in polymorphic forms, purity grades, or measurement conditions, and should be considered during procurement for applications requiring specific physical state handling. The compound is noted as air-sensitive by Alfa Aesar and requires long-term storage in cool, dry conditions . No comparative melting point or stability data for structurally analogous compounds is available in the same source materials.

Physical Chemistry Material Handling Storage Stability

Supply Scale Availability and Procurement Considerations

Commercial availability of the compound spans from research gram-scale quantities to pilot-plant production volumes. Capot Chem reports production capacity up to 500 kg for this compound, with 98% minimum purity (GC) and moisture content ≤0.5% maximum [1]. In contrast, Thermo Scientific and AKSci offer the compound in smaller research-scale quantities (1 g to 5 g sizes) suitable for exploratory synthesis . This scale differential enables procurement pathways that can support both initial discovery-phase research and subsequent process development without requiring vendor requalification at each scale transition.

Supply Chain Process Chemistry Bulk Procurement

Recommended Application Scenarios for 2-Chloro-6-fluoro-3-methylbenzaldehyde Based on Available Evidence


Synthetic Intermediate for Halogenated Aromatic Aldehyde-Derived Scaffolds

As a benzaldehyde derivative bearing both chlorine and fluorine ortho to the aldehyde group, this compound serves as a versatile electrophilic building block for condensation reactions (e.g., Knoevenagel, Schiff base formation) and nucleophilic aromatic substitution sequences. The ortho-halogen substitution pattern influences carbonyl electrophilicity and can direct regioselectivity in subsequent transformations [1]. Applications may include the synthesis of halogenated cinnamic acid derivatives, hydrazones, oximes, and other aldehyde-derived pharmacophore precursors .

Medicinal Chemistry Building Block Requiring Defined Ortho-Dihalogen Substitution

The 2-chloro-6-fluoro substitution pattern on the benzaldehyde scaffold provides a specific steric and electronic environment that may be incorporated into medicinal chemistry programs targeting molecular recognition elements sensitive to halogen bonding interactions or fluorine-mediated metabolic stability [1]. The compound is commercially available at purities suitable for both exploratory SAR studies (95-98% purity grades) and process development (98% minimum with moisture control) [2]. Procurement should consider the air-sensitivity notation for storage and handling protocols .

Process Chemistry Development Requiring Kilogram-Scale Intermediate Availability

For projects transitioning from discovery to development, this compound is available from suppliers offering up to 500 kg production capacity with documented purity specifications (98% minimum by GC, ≤0.5% moisture) [1]. This supply chain continuity enables scale-up without intermediate re-sourcing, reducing the risk of impurity profile changes that could affect downstream reaction reproducibility. The crystalline solid physical form facilitates handling and storage during larger-scale operations .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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